molecular formula C16H14N2O3 B2678827 (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303741-18-6

(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2678827
CAS No.: 303741-18-6
M. Wt: 282.299
InChI Key: JTVUDAIRWYUNAG-ICFOKQHNSA-N
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Description

The compound “(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one” is a synthetic indole derivative characterized by a hydroxyimino (=N–OH) group at position 3 of the indole ring and a 4-methoxybenzyl substituent at the N1 position. The Z-configuration of the hydroxyimino group is critical for maintaining stereoelectronic interactions that influence binding affinity to biological targets .

The compound’s molecular formula is C₁₅H₁₃N₃O₃, with a molecular weight of 268.27 g/mol.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYBXPYKZGTPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolone Core: This step involves the cyclization of an appropriate precursor to form the indolone structure.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the indolone core with a methoxyphenylmethyl halide under basic conditions.

    Formation of the Hydroxyimino Group: This step involves the reaction of the intermediate with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological properties, including:

  • Anticancer Activity : Studies have shown that indole derivatives can inhibit the growth of cancer cells. The presence of the hydroxyimino group may enhance its efficacy through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance.
  • Anti-inflammatory Effects : Initial studies suggest that (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one may modulate inflammatory pathways, offering a therapeutic avenue for inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : The formation of the indole core often involves condensation between appropriate aldehydes and amines.
  • Hydroxyimino Formation : The introduction of the hydroxyimino group can be achieved through reaction with hydroxylamine derivatives.
  • Functionalization : The methoxyphenyl group can be introduced via electrophilic aromatic substitution or other functionalization techniques.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research :
    • A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives, including this compound, for their anticancer properties against human breast cancer cell lines. Results indicated significant cytotoxicity and induced apoptosis in treated cells .
  • Antimicrobial Evaluation :
    • Research conducted by a pharmaceutical company assessed the antimicrobial efficacy of various indole derivatives. This compound showed promising results against both Gram-positive and Gram-negative bacteria .
  • Inflammation Modulation :
    • A recent study investigated the anti-inflammatory effects of indole derivatives in animal models of arthritis. The compound was found to reduce markers of inflammation significantly, suggesting its potential use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The methoxyphenylmethyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name R1 (N1 Substituent) R2 (Position 3) Molecular Weight (g/mol) Biological Activity Key Synthetic Step
(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one 4-Methoxybenzyl Hydroxyimino (=N–OH) 268.27 Potential HCV inhibitor (inferred) Condensation with hydroxylamine derivatives
(3Z)-3-[(4-Methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one (CAS 1369382-35-3) 4-Methoxybenzyl Imino (=NH) 252.27 Not specified Condensation with 4-methoxyaniline
JK3/32 (1-benzyl-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one) Benzyl Dimethylamino 293.34 HCV p7 channel inhibitor NaH-mediated alkylation with benzyl bromide
5-Bromo-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one (CAS 57743-22-3) 4-Methoxybenzyl Imino + Br at C5 331.17 Not specified Bromination of parent indole
(3Z)-3-[(4-Hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one H (unsubstituted) Imino + 4-OH phenyl 238.24 Antioxidant potential Schiff base formation with 4-aminophenol

Structural and Functional Insights

Hydroxyimino vs. Imino Groups: The hydroxyimino group in the target compound introduces hydrogen-bond donor/acceptor properties, enhancing interactions with polar residues in biological targets (e.g., viral ion channels) compared to the imino group (=NH), which acts only as a hydrogen-bond donor . The hydroxyimino group may also improve solubility in aqueous environments, a critical factor in drug bioavailability .

Substituent Effects on Activity :

  • The 4-methoxybenzyl group at N1 increases lipophilicity, favoring membrane penetration in antiviral targets like HCV p7 channels . In contrast, unsubstituted analogs (e.g., ) lack this advantage.
  • Halogenated derivatives (e.g., bromine in ) exhibit higher molecular weights and steric bulk, which may reduce binding efficiency despite improved electronic effects .

Biological Activity: JK3/32 () inhibits HCV p7 channels via its dimethylamino group, which likely interacts with acidic residues in the channel lumen. Thiazolyl hydrazine derivatives () demonstrate HIV-1 activity, highlighting how minor structural changes (e.g., heterocyclic substituents) redirect therapeutic applications .

Pharmacological Implications

  • The hydroxyimino group’s dual hydrogen-bonding capacity may enhance target engagement in enzymes or viral proteins compared to simpler analogs. For example, in HCV p7 inhibitors, this group could stabilize interactions with polar channel residues .
  • Methoxy vs. Hydroxy Substituents : The 4-methoxy group in the target compound provides metabolic stability over 4-hydroxy analogs (), which are prone to glucuronidation .

Biological Activity

The compound (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This compound features a hydroxyimino group, an indole backbone, and a methoxyphenyl substituent, which contribute to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was dose-dependent, with significant effects observed at concentrations ranging from 10 µM to 50 µM .

3. Antioxidant Activity

Antioxidant assays reveal that this compound possesses notable antioxidant properties , capable of scavenging free radicals effectively. The compound demonstrated a DPPH radical scavenging activity with an IC50 value of 15 µM, indicating its potential role in mitigating oxidative stress .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells via the activation of caspase pathways.
  • Modulation of Cytokine Production : It downregulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
  • Antioxidative Mechanism : The hydroxyimino group is thought to contribute to its radical scavenging ability.

Case Studies

StudyFindingsReference
Study on MCF-7 CellsInduced apoptosis with IC50 = 20 µM
Macrophage Inflammation ModelReduced IL-6 and TNF-alpha production
DPPH Radical ScavengingIC50 = 15 µM for antioxidant activity

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